
2-甲基-6-(三氟甲基)吡啶
描述
2-Methyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various applications, particularly in the fields of agrochemicals and pharmaceuticals .
科学研究应用
2-Methyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection.
Pharmaceuticals: The compound is a key ingredient in the development of drugs due to its unique pharmacological properties.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
作用机制
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which include 2-methyl-6-(trifluoromethyl)pyridine, are known to have various targets depending on their specific structures . For instance, some TFMP derivatives are used in the pharmaceutical industry and target enzymes like phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation, apoptosis, motility, and cell invasion .
Mode of Action
Tfmp derivatives are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and the pyridine structure in TFMP derivatives result in superior properties when compared to traditional compounds .
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their solubility and volatility, can impact their bioavailability .
Result of Action
Tfmp derivatives are known to exhibit various biological activities, including pest control properties in the agrochemical industry . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to these activities .
Action Environment
The action, efficacy, and stability of 2-Methyl-6-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the environment . Moreover, TFMP derivatives are used in the protection of crops from pests, indicating that their action can be influenced by factors such as the presence of pests and the conditions of the crops .
生化分析
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its reactivity and binding affinity. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .
Cellular Effects
The effects of 2-Methyl-6-(trifluoromethyl)pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules, leading to alterations in cellular functions. For instance, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Methyl-6-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-Methyl-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion. The interaction with cofactors such as NADPH is essential for the catalytic activity of these enzymes. The metabolic flux and levels of metabolites can be significantly influenced by the presence of this compound .
Transport and Distribution
The transport and distribution of 2-Methyl-6-(trifluoromethyl)pyridine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes, influencing its distribution within the body .
Subcellular Localization
The subcellular localization of 2-Methyl-6-(trifluoromethyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Understanding these localization patterns is essential for elucidating the compound’s biochemical effects .
准备方法
The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorination and Fluorination of Picoline: One common method involves the chlorination of picoline followed by fluorination to introduce the trifluoromethyl group.
Direct Fluorination: Another approach involves the direct fluorination of methylpyridine using a mixture of fluorine and nitrogen gases, followed by treatment with triethylamine.
Industrial Production: Industrially, the compound can be produced by exchanging chlorine atoms with fluorine atoms in trichloromethyl-pyridine.
化学反应分析
2-Methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Metalation Reactions: It can form pyridyllithium derivatives through metalation reactions, which are useful intermediates in the synthesis of other complex molecules.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
相似化合物的比较
2-Methyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines:
2-Fluoro-6-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a methyl group, which can alter its reactivity and applications.
2-Amino-6-(trifluoromethyl)pyridine: The presence of an amino group can significantly change the compound’s chemical properties and its use in different applications.
4-(Trifluoromethyl)pyridine: This compound has the trifluoromethyl group at a different position on the pyridine ring, leading to different reactivity and applications.
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563697 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-72-0 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




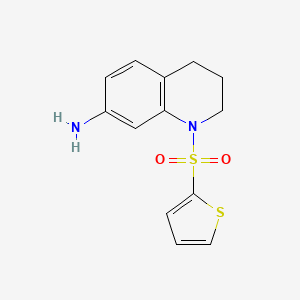
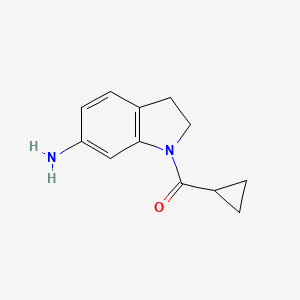

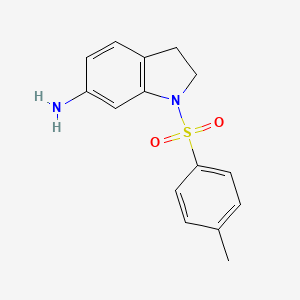
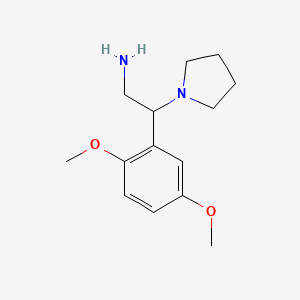



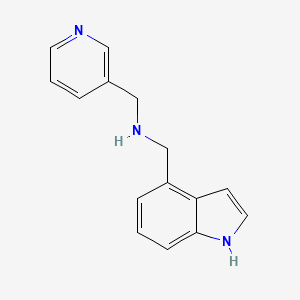
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

